

The Role of Venetoclax N-oxide in Drug Degradation: A Technical Guide

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Compound of Interest

Compound Name: Venetoclax N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation and role of **Venetoclax N-oxide** in the degradation of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax.

Understanding the degradation pathways of Venetoclax is critical for ensuring its stability, efficacy, and safety in pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the degradation pathways.

Executive Summary

Venetoclax is susceptible to degradation under various stress conditions, particularly oxidative stress, which leads to the formation of **Venetoclax N-oxide**. This N-oxide is a primary degradation product formed by the oxidation of the piperazine ring in the Venetoclax molecule. [1][2] Further degradation can occur through a [1][3] Meisenheimer rearrangement of the N-oxide to form a hydroxylamine impurity.[3] This guide outlines the conditions that promote this degradation and the analytical methods to detect and quantify these degradants.

Data Presentation: Quantitative Analysis of Venetoclax Degradation

The formation of **Venetoclax N-oxide** and its subsequent rearrangement product, a hydroxylamine impurity, has been quantified under various oxidative stress conditions. The

following tables summarize the key findings from forced degradation studies.

Table 1: Formation of **Venetoclax N-oxide** (VNO) and Venetoclax Hydroxylamine Impurity (VHA) under Hydrogen Peroxide Stress.

H ₂ O ₂ Concentration	Time (hours)	VNO Formation (%)	VHA Formation (%)
0.3%	24	~1%	Not Detected
10%	36	6-8%	6-8%

Table 2: Degradation of Venetoclax under Various Stress Conditions.

Stress Condition	Duration	Degradation Product	% Area (UHPLC)
3% H ₂ O ₂ at 50°C	7 days	Venetoclax N-oxide	2.57%
ACVA at 50°C	7 days	Venetoclax N-oxide	0.22%
1 M HCl at 50°C	3 days	>10% total degradation	-
1 M NaOH at 50°C	1 day	13.4% total degradation	-

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section provides protocols for the synthesis of **Venetoclax N-oxide** and the analytical methods used for its quantification.

Synthesis of Venetoclax N-oxide

This protocol describes the chemical synthesis of **Venetoclax N-oxide** for use as a reference standard.

Materials:

- Venetoclax
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)

Procedure:

- Dissolve Venetoclax in DCM.
- Cool the solution to 10-15°C.
- Add m-CPBA to the solution.
- Stir the reaction mixture at 10-15°C.
- Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion.
- Upon completion, the reaction mixture can be purified to isolate **Venetoclax N-oxide**.

HPLC Method for the Analysis of Venetoclax and its Impurities

This method is suitable for the separation and quantification of Venetoclax and its degradation products, including the N-oxide.

Instrumentation:

- HPLC system with a PDA detector (e.g., Waters LC2695 with PDA-2996 detector)
- Column: Phenomenex Luna C18 (250 x 4.6 mm, 10 µm)
- Software: Empower 2

Chromatographic Conditions:

- Mobile Phase A: 0.1% aqueous trifluoroacetic acid
- Mobile Phase B: Acetonitrile

- Gradient Program:
 - T0: 10% B
 - T15: 90% B
 - T25: 90% B
 - T26: 10% B
 - T30: 10% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 245 nm
- Diluent: Acetonitrile

LC-MS/MS Method for Quantification of Venetoclax

This method is designed for the sensitive quantification of Venetoclax in biological matrices and can be adapted for degradation studies.

Instrumentation:

- LC-MS/MS system (e.g., API 4000 mass spectrometer)
- Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)

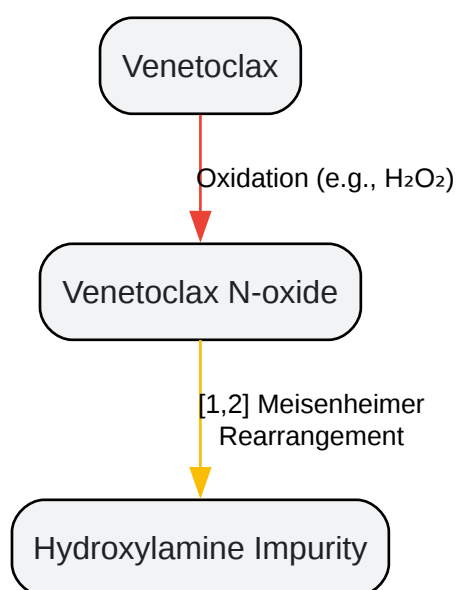
Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase: 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v)
- Flow Rate: Not specified, typically 0.2-0.6 mL/min for UPLC
- Ionization Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions:
 - Venetoclax: m/z 868.3 \rightarrow 636.3
 - Internal Standard (Venetoclax-d8): m/z 876.3 \rightarrow 644.3

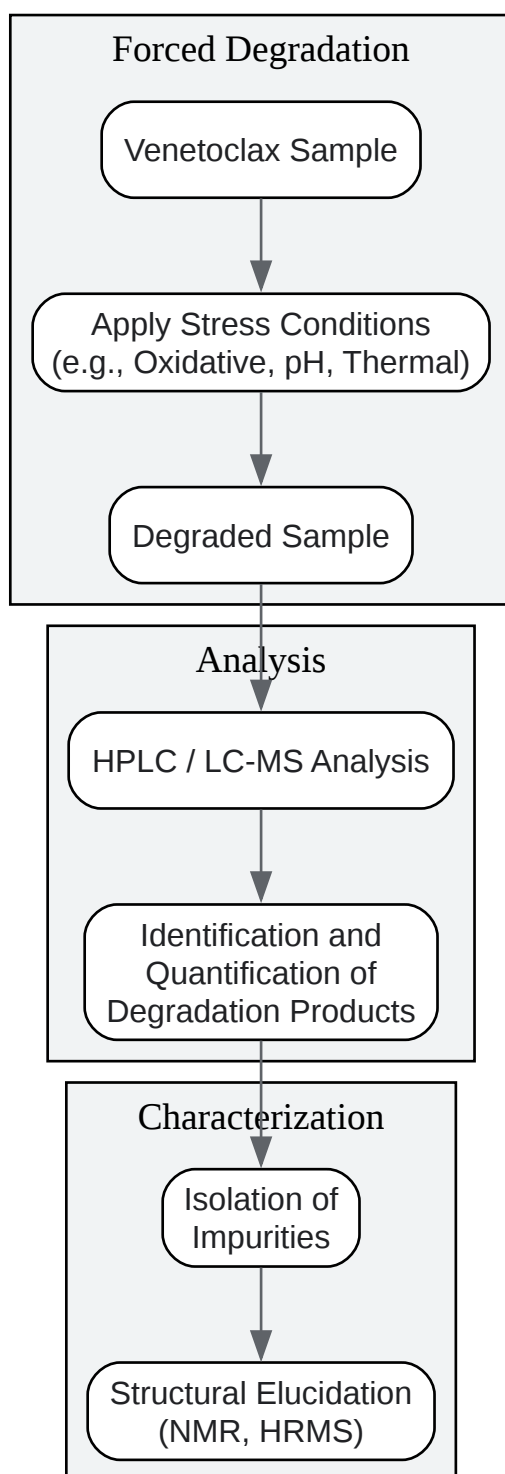
Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathway of Venetoclax under oxidative stress and a general workflow for its degradation analysis.



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Caption: Oxidative Degradation Pathway of Venetoclax.



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Caption: Experimental Workflow for Venetoclax Degradation Analysis.

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References

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